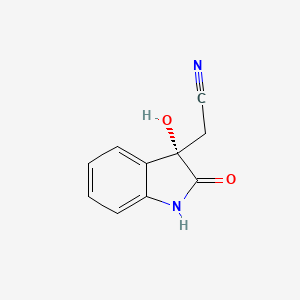
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- is a complex organic compound with significant importance in various scientific fields. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indole derivatives with acetonitrile in the presence of a base can lead to the formation of this compound. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial in industrial production to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of more complex derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups, resulting in a wide range of derivatives .
Applications De Recherche Scientifique
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-acetonitrile: A closely related compound with similar structural features but lacking the hydroxy and oxo groups.
2,3-Dihydro-1H-indole: Another related compound that shares the indole nucleus but differs in its functional groups.
3-Indoleacetonitrile: A simpler derivative of indole with a nitrile group attached to the indole ring.
Uniqueness
1H-Indole-3-acetonitrile, 2,3-dihydro-3-hydroxy-2-oxo-, (3S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and oxo groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Propriétés
| 137761-24-1 | |
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5H2,(H,12,13)/t10-/m0/s1 |
Clé InChI |
IXOBWMNTICTXOJ-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@](C(=O)N2)(CC#N)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
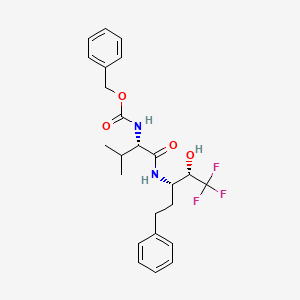
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/no-structure.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)

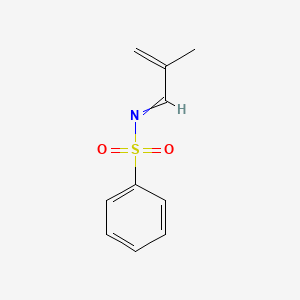
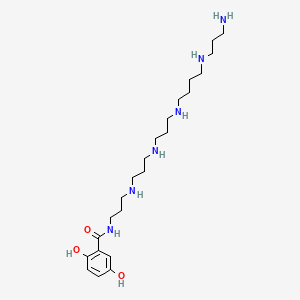
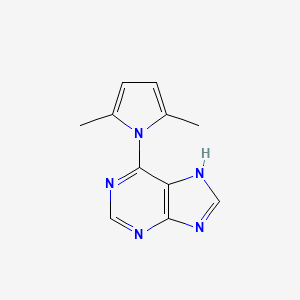
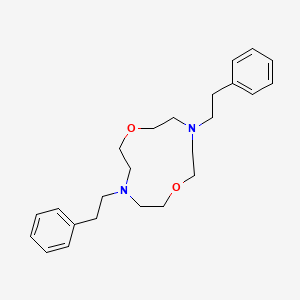


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
